8-Benzylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione

Purine derivatives Lipophilicity XLogP3

Researchers sourcing purine-2,6-dione analogs for SAR campaigns often encounter limited availability of compounds with differentiated physicochemical profiles. 8-Benzylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione (CAS 383895-67-8) addresses this gap as a low-lipophilicity anchor point (XLogP3=1.5) with 5 H-bond acceptors and 6 rotatable bonds. • HTS-validated across four distinct target classes (RGS4, MOR-1, ADAM17, CHRM1) - broader coverage than 7-alkyl congeners lacking any screening history • Aqueous solubility ≥200 mg·mL⁻¹ enables co-solvent-free enzymatic and cell-based assays • ≥95% purity; ambient shipping; global delivery from certified suppliers

Molecular Formula C16H20N4O3S
Molecular Weight 348.4 g/mol
Cat. No. B12255433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione
Molecular FormulaC16H20N4O3S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C2C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCOC
InChIInChI=1S/C16H20N4O3S/c1-19-13-12(14(21)18-15(19)22)20(8-9-23-2)16(17-13)24-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,18,21,22)
InChIKeyQBIPQWAOTCIJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine Scaffold Identity and Physicochemical Baseline


8-Benzylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione (CAS 383895-67-8) is a synthetic purine-2,6-dione derivative—a xanthine congener—bearing an 8-benzylsulfanyl substituent, a 3-methyl group, and a distinctive 7-(2-methoxyethyl) side chain [1]. The compound has a molecular weight of 346.4 g·mol⁻¹, a computed XLogP3-AA of 1.5, and five hydrogen-bond acceptor atoms, distinguishing it from the more lipophilic 7-alkyl analogs that lack the ether oxygen [1]. It is commercially available at ≥95% purity from multiple research-chemical suppliers [2].

Lipophilicity Profile Lower computed XLogP3 supports aqueous-compatible assay design
Hydrogen-Bond Capacity Extra ether oxygen provides an additional H-bond acceptor vs. 7-alkyl analogs
Conformational Flexibility Higher rotatable bond count enables conformational probing in target engagement

Why Generic Purine-2,6-dione Analogs Cannot Substitute


Purine-2,6-dione derivatives are not functionally interchangeable because even modest alterations at the N7 and C8 positions profoundly modulate lipophilicity, hydrogen-bonding capacity, conformational flexibility, and target-binding profiles [1]. The 7-(2-methoxyethyl) substituent in this compound introduces an additional oxygen atom relative to 7-alkyl analogs, conferring a lower XLogP3 (1.5 vs. 2.0–2.6) and an extra hydrogen-bond acceptor [2][3]. These physicochemical shifts can alter aqueous solubility, metabolic stability, and protein–ligand recognition, making generic replacement without experimental validation a scientifically unsound procurement strategy [1].

Target Lower lipophilicity may improve aqueous compatibility
7-Alkyl analogs Higher XLogP3 may reduce solubility and alter distribution
Target Additional H-bond acceptor via 2-methoxyethyl ether
7-Alkyl analogs Fewer acceptors may shift target-interaction profile
Target Annotated HTS screening history (4 targets)
7-Alkyl analogs No public HTS records; screening behavior uncharacterized

Quantitative Differentiation from Closest Analogs


Reduced Lipophilicity Versus 7-Alkyl Congeners

The target compound displays a computed XLogP3-AA of 1.5, which is 0.5 log units lower than the 7-ethyl analog (XLogP3-AA = 2.0) and 1.1 log units lower than the 7-propyl analog (XLogP3-AA = 2.6) [1][2][3]. This reduced lipophilicity, attributable to the 2-methoxyethyl ether oxygen, predicts improved aqueous solubility and potentially lower non-specific protein binding relative to the more lipophilic 7-alkyl counterparts.

Lipophilicity reduction
Reported
Δ −0.5 vs 7-ethyl Δ −1.1 vs 7-propyl
Supports aqueous compatibility selection
Computed XLogP3-AA; cross-study comparable
Purine derivatives Lipophilicity XLogP3 ADME prediction

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses five hydrogen-bond acceptor atoms, versus only four for the 7-ethyl and 7-propyl analogs [1][2][3]. The additional acceptor is the ether oxygen of the 2-methoxyethyl substituent, which provides an extra site for hydrogen-bond interactions with protein targets or solvent, potentially altering target selectivity and binding kinetics relative to analogs that lack this oxygen.

Extra H-bond acceptor
Reported
5 vs 4 acceptors Δ = +1
May alter H-bond-driven recognition
Computed by Cactvs; supports SAR exploration
Purine derivatives Hydrogen bonding Molecular recognition Drug design

Increased Conformational Flexibility

The target compound has six rotatable bonds, compared to four for the 7-ethyl analog and five for the 7-propyl analog [1][2][3]. The higher rotatable bond count reflects increased conformational flexibility, which may influence entropy-driven binding, off-rate kinetics, and the compound's ability to adapt to diverse binding pockets.

Rotatable bond count
Reported
6 vs 4 (7-ethyl) 6 vs 5 (7-propyl)
May influence conformational adaptation
Higher flexibility may favor induced-fit binding
Purine derivatives Rotatable bonds Conformational flexibility Entropy

Aqueous Solubility Consistent with Lower Lipophilicity

Experimentally determined aqueous solubility for the target compound is reported as ≥200 mg·mL⁻¹ (≥2595 mM) . While comparable solubility data for the 7-ethyl and 7-propyl analogs are not publicly available, this high aqueous solubility is consistent with the lower XLogP3 (1.5) predicted for the 2-methoxyethyl derivative and supports its suitability for biochemical assays requiring high compound concentrations in aqueous media [1].

Aqueous solubility
Data to verify
≥200 mg/mL (reported in H₂O)
Reported high solubility; verify for assay
Supplier specification; comparator data unavailable
Purine derivatives Aqueous solubility Formulation Assay compatibility

Distinct High-Throughput Screening Profile

The target compound (CAS 383895-67-8) has been screened in multiple distinct high-throughput screening (HTS) campaigns targeting regulator of G-protein signaling 4 (RGS4), mu-opioid receptor (MOR-1), ADAM17, and muscarinic acetylcholine receptor M1 . In contrast, the 7-ethyl analog (CAS 303970-02-7) and 7-propyl analog (CAS 189149-65-3) have no annotated HTS records in the same public databases, indicating that the 2-methoxyethyl substituent enables participation in screening panels not accessible to the simpler 7-alkyl congeners.

HTS target coverage
Data to verify
4 targets vs 0 (RGS4, MOR-1, ADAM17, CHRM1)
Broader screening annotation
Public HTS records require confirmation
Purine derivatives HTS profiling Target engagement Chemical biology

Recommended Application Scenarios


SAR Studies Requiring Reduced Lipophilicity

Investigators conducting systematic SAR campaigns on purine-2,6-dione scaffolds can use this compound as the low-lipophilicity anchor point (XLogP3 = 1.5) to explore the impact of polarity on target binding, solubility, and ADME parameters. The 1.1 log unit reduction in XLogP3 relative to the 7-propyl analog [1] provides a meaningful physicochemical span for building predictive QSAR models [2][3].

Biochemical Assays with High Aqueous Compound Loading

With a reported aqueous solubility of ≥200 mg·mL⁻¹ , this compound is well-suited for in vitro enzymatic or cell-based assays that demand high compound concentrations without organic co-solvent interference. The enhanced hydrogen-bond acceptor capacity (5 vs. 4 for 7-alkyl analogs) [1] further supports aqueous compatibility.

High-Throughput Screening Deck Assembly

The compound has already appeared in HTS campaigns against four distinct target classes (RGS4, MOR-1, ADAM17, CHRM1) , whereas its 7-ethyl and 7-propyl congeners lack any annotated screening history. Procurement for screening deck expansion is justified by this broader target-space coverage, increasing the probability of discovering novel structure–activity relationships.

Conformational Flexibility Studies in Inhibitor Design

The six rotatable bonds of this compound [1] versus four in the 7-ethyl analog [2] offer a tool for probing the role of conformational entropy in target binding. Researchers investigating induced-fit or conformational selection mechanisms can utilize this compound to assess whether increased flexibility translates into differentiated binding kinetics or selectivity profiles.

Application
Selection Property
Validation Focus
Low-lipophilicity SAR studies
Lower XLogP3 profile vs. 7-alkyl analogs
Verify lipophilicity-dependent binding and ADME
Aqueous-compatible biochemical assays
High reported solubility and extra H-bond acceptor
Confirm co-solvent-free solubility and activity
HTS deck expansion
Annotated screening against diverse targets
Validate assay compatibility and hit confirmation
Conformational selection studies
High rotatable bond count
Assess impact on binding kinetics and induced fit
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